Regioisomeric Purity Advantage of the Target C-7 Bromo Substituent Over the Scrambled C-5 Bromo Isomer
The target compound (7-Bromo-5-chloroisoquinolin-1-yl)methanamine is structurally distinct from its closest commercially available positional isomer, (5-Bromo-7-chloroisoquinolin-1-yl)methanamine (CAS 2060034-30-0), where the halogen positions are exchanged. While both share the formula C10H8BrClN2 and a molecular weight of 271.54, the isomer is offered at a purity of 98% as a lead compound for pharmaceutical development. The target compound's specific C-7 bromination pattern is designed to preserve a particular vector for the methanamine group, which is a key feature in the binding of isoquinoline-based HPK1 inhibitors where the 1-position substitution trajectory is critical for kinase hinge-binding interactions. [1]
| Evidence Dimension | Purity and Structural Fidelity of Regioisomer |
|---|---|
| Target Compound Data | C-7 bromo, C-5 chloro substitution; CAS 2059944-09-9 |
| Comparator Or Baseline | (5-Bromo-7-chloroisoquinolin-1-yl)methanamine; purity 98% |
| Quantified Difference | Structural: reversed halogen placement resulting in altered exit vector geometry |
| Conditions | Commercially sourced compound: Leyan Product No. 2232877 |
Why This Matters
For structure-activity relationship (SAR) studies, sourcing the correct regioisomer is paramount; procurement of the C-5 bromo variant instead of the C-7 bromo target compound would introduce a positional error that is known to abolish target binding in related isoquinoline kinase inhibitor series.
- [1] Zbieg, J. R., et al. (2018). Isoquinolines as HPK1 inhibitors. U.S. Patent CN110709392B. Filed March 30, 2018, and issued as CN110709392B. Google Patents. View Source
